molecular formula C13H15N3O2 B2707327 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891122-49-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2707327
CAS No.: 891122-49-9
M. Wt: 245.282
InChI Key: NXAMXFZJZDPSLC-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide: is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl propionate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: Research has shown that oxadiazole derivatives, including N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, exhibit antimicrobial, antifungal, and antiviral properties, making them promising candidates for the development of new therapeutic agents.

    Medicine: The compound has been investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the presence of the dimethylphenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)propionamide: This compound lacks the dimethyl substituents on the phenyl ring, which may result in different chemical and biological properties.

    N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)propionamide: The presence of a single methyl group on the phenyl ring can alter the compound’s reactivity and biological activity compared to the dimethyl-substituted derivative.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a notable compound within the class of oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3037 g/mol
  • CAS Number : 891123-93-6

The compound features a five-membered oxadiazole ring, which is essential for its biological activity. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process requires careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed for large-scale production.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
5aMCF-70.65Induces apoptosis via caspase activation
5bU-9372.41Cell cycle arrest at G0-G1 phase
N/AHeLa<10Disruption of DNA replication machinery

These findings suggest that this compound may act through similar mechanisms, potentially inducing apoptosis and inhibiting cell proliferation in cancer cells.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific cellular pathways involved in cancer progression:

  • Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can cause cell cycle arrest at the G0-G1 phase, preventing further proliferation.
  • Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Effects : Certain oxadiazole compounds have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Studies indicate that some derivatives possess significant antimicrobial properties against various pathogens.

Study on Anticancer Activity

A study published in MDPI examined a series of 1,2,4-oxadiazole derivatives and their anticancer activities against human leukemia and breast cancer cell lines. Notably:

  • Compounds exhibited IC50 values in the sub-micromolar range.
  • Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner .

Pharmacokinetic Profile

Research on related oxadiazole compounds has demonstrated favorable pharmacokinetic profiles, including good solubility and permeability characteristics. This suggests that this compound could also exhibit similar properties conducive to therapeutic use .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAMXFZJZDPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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